molecular formula C8H12N2O3 B13222686 1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B13222686
M. Wt: 184.19 g/mol
InChI Key: VDUTWHGEPFHAIA-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often include moderate temperatures and specific pH levels to ensure the proper formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

  • 1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide
  • 1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
  • 1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxaldehyde

Uniqueness: 1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid functional group. This makes it distinct from other similar compounds, which may have different functional groups or substitution patterns, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

3-(2-methylpropyl)-2-oxo-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c1-5(2)3-10-4-6(7(11)12)9-8(10)13/h4-5H,3H2,1-2H3,(H,9,13)(H,11,12)

InChI Key

VDUTWHGEPFHAIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(NC1=O)C(=O)O

Origin of Product

United States

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